molecular formula C19H24N6O2S2 B4769855 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4769855
M. Wt: 432.6 g/mol
InChI Key: XPQDKCIMSSBQSU-UHFFFAOYSA-N
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Description

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole, piperidine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine and triazole groups. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of one functional group with another, enabling the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole, piperidine, and triazole moieties, which confer specific chemical and biological properties. This makes it distinct from other similar compounds, which may lack one or more of these functional groups, resulting in different reactivity and applications.

Properties

IUPAC Name

4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(1-methylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S2/c1-14-5-7-15(8-6-14)11-23-13-17(10-20-23)25-18(21-22-19(25)28)16-4-3-9-24(12-16)29(2,26)27/h5-8,10,13,16H,3-4,9,11-12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQDKCIMSSBQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4CCCN(C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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